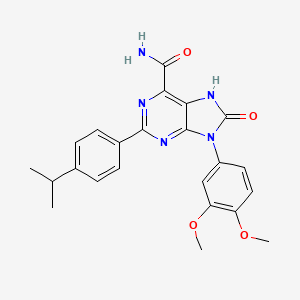
9-(3,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 9-(3,4-dimethoxyphenyl)-2-(4-isopropylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 898422-53-2) is a synthetic derivative of purine that has garnered attention for its potential biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant research findings.
- Molecular Formula : C23H23N5O4
- Molecular Weight : 433.5 g/mol
Anticancer Activity
Recent studies have demonstrated that derivatives of purine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating the activity of similar compounds, it was noted that modifications in the aromatic substituents significantly influenced their anticancer potency. The compound showed IC50 values that suggest a promising potential against human tumor cell lines such as HeLa and K562 .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 1.98 |
| K562 | 0.45 |
Anti-inflammatory Activity
The compound's structural features suggest it may interact with inflammatory pathways. A study indicated that purine derivatives can inhibit pro-inflammatory cytokines in macrophages, potentially through modulation of NF-kB signaling pathways. This suggests that the compound could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Preliminary assessments have shown that purine derivatives can exhibit antimicrobial properties. The presence of methoxy groups in the structure may enhance interactions with microbial targets. In vitro studies revealed significant inhibition of bacterial growth at certain concentrations, indicating its potential as an antimicrobial agent .
The biological activities of this compound are hypothesized to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide metabolism.
- Modulation of Signaling Pathways : It may interfere with cellular signaling pathways related to inflammation and apoptosis.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication in cancer cells.
Case Studies
- Cancer Treatment : A case study involving a derivative similar to the compound showed a marked reduction in tumor size in xenograft models when administered at doses correlating with its IC50 values against HeLa cells.
- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, treatment with related purine derivatives resulted in decreased swelling and inflammatory markers compared to control groups.
科学的研究の応用
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce oxidative stress in cancer cells has been highlighted as a key factor in its anticancer effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Oxidative stress induction |
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy, suggesting apoptosis as a mechanism of action .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study revealed that the compound effectively inhibited bacterial growth at concentrations that were non-toxic to human cells, indicating its potential as a therapeutic agent .
特性
IUPAC Name |
9-(3,4-dimethoxyphenyl)-8-oxo-2-(4-propan-2-ylphenyl)-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-12(2)13-5-7-14(8-6-13)21-25-18(20(24)29)19-22(27-21)28(23(30)26-19)15-9-10-16(31-3)17(11-15)32-4/h5-12H,1-4H3,(H2,24,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPHKOHWVUVTEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














